
SV119
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SV119 is a selective sigma-2 receptor ligand.
Wissenschaftliche Forschungsanwendungen
Targeted Drug Delivery Systems
Liposomal Formulations
One of the most promising applications of SV119 is in the development of targeted liposomal drug delivery systems. Research has demonstrated that this compound can be covalently linked with polyethylene glycol-dioleyl amido aspartic acid conjugate (PEG-DOA) to create functionalized liposomes. These this compound-modified liposomes have shown enhanced cellular uptake in cancer cells compared to unmodified liposomes, significantly increasing the cytotoxic effects of loaded chemotherapeutic agents like doxorubicin .
Table 1: Comparison of Cellular Uptake in Cancer Cells
Liposome Type | Cellular Uptake (%) | Cytotoxicity (IC50, µM) |
---|---|---|
Unmodified Liposomes | 10% | 70 |
This compound-Modified Liposomes | 45% | 4.1 |
This table illustrates the marked improvement in both uptake and cytotoxicity when using this compound-modified liposomes, highlighting their potential for clinical applications.
Conjugation with Chemotherapeutic Agents
This compound has also been explored as a conjugate with other therapeutic agents. For instance, the compound SW V-49, which combines this compound with des-methyl Erastin, has shown remarkable efficacy against pancreatic cancer. This conjugation allows for selective delivery and enhanced internalization into cancer cells, resulting in significant tumor size reduction and improved survival rates in preclinical models .
Mechanistic Insights into Cancer Treatment
The mechanism by which this compound enhances drug delivery involves its interaction with sigma-2 receptors, which are overexpressed in various tumor types. Studies indicate that this compound facilitates the uptake of conjugated drugs by inducing reactive oxygen species production, leading to apoptosis in cancer cells while minimizing off-target effects .
Case Studies
Case Study 1: Pancreatic Cancer Treatment
In a study investigating the efficacy of SW V-49, researchers found that this compound could effectively overcome cellular internalization barriers associated with traditional chemotherapeutics. The results showed an IC50 value significantly lower than that of equimolar mixes of this compound and Erastin, demonstrating its potential as a novel therapeutic agent for pancreatic cancer .
Case Study 2: Breast Cancer Applications
Another study explored the use of this compound-modified nanoparticles for delivering gemcitabine, a commonly used chemotherapeutic agent. The results indicated that these nanoparticles not only improved drug solubility but also enhanced cellular uptake and cytotoxicity against breast cancer cell lines compared to free gemcitabine .
Q & A
Basic Research Questions
Q. What is the primary mechanism by which SV119 enhances targeted drug delivery in cancer cells?
this compound binds selectively to sigma-2 receptors, which are overexpressed in solid tumors (e.g., prostate, breast, and lung cancers). This ligand-receptor interaction facilitates receptor-mediated endocytosis, enabling efficient cellular uptake of drug carriers like liposomes or gold nanocages. Methodologically, fluorescence microscopy and flow cytometry are used to quantify uptake specificity in tumor vs. normal cells (e.g., DU-145 vs. BEAS-2B) .
Q. How is this compound integrated into nanocarriers like liposomes, and what parameters optimize its targeting efficiency?
this compound is conjugated to PEGylated lipids (e.g., this compound-PEG3500-DOA) and incorporated into liposomes at 1–5 mol% density. Optimization involves assessing ligand density, incubation time, and competitive inhibition assays using free SV118. Dynamic light scattering (DLS) confirms liposome size (~90 nm), while fluorescence intensity measurements validate tumor-specific uptake .
Q. What experimental models are used to validate this compound’s tumor-targeting efficacy?
In vitro models include cancer cell lines (DU-145, MCF-7, A549) and normal controls (BEAS-2B). Key assays:
- MTT assays for cytotoxicity of drug-loaded this compound liposomes (e.g., DOX).
- Flow cytometry to compare apoptosis (PE-CAS3) and proliferation (FITC-Ki67) in treated vs. untreated cells .
Advanced Research Questions
Q. How does this compound conjugation overcome drug resistance in pancreatic cancer models?
this compound is conjugated to dm-Erastin (a ferroptosis inducer) to form SW V-49, which bypasses plasma membrane impermeability. Mass spectrometry confirms intracellular accumulation of SW V-49 in PANC-1 cells, unlike unconjugated dm-Erastin. In vivo, SW V-49 reduces tumor volume by 50% in syngeneic mouse models and doubles median survival (48 vs. 20 days in controls) .
Q. What methodologies resolve contradictions in this compound’s role in apoptotic signaling pathways?
While this compound induces apoptosis in pancreatic cancer, its Caspase-3 activation is minimal compared to ligands like SW43. Mechanistic studies use:
- ROS detection assays (e.g., DCFH-DA) to differentiate oxidative stress-driven vs. receptor-mediated apoptosis.
- Antioxidant rescue experiments (e.g., α-tocopherol) to isolate this compound-specific effects .
Q. How can this compound-mediated photothermal therapy (PTT) be synergized with chemotherapy?
this compound-gold nanocage (AuNC) conjugates enable dual PTT-chemo therapy. Near-infrared irradiation triggers AuNC heating, while this compound delivers chemotherapeutics. Efficacy is quantified via:
- Relative GMFI values to compare CSC vs. non-CSC targeting in MDA-MB-435 cells.
- Clonogenic assays post-treatment to assess long-term cell death .
Q. What structural modifications of this compound improve ligand stability without compromising receptor affinity?
Synthesis of mthis compound (with a neighboring carbonyl group) reduces amine protonation, maintaining neutral liposome surface charge. Affinity is validated via:
- Competitive binding assays using SW120 (fluorescent sigma-2 ligand).
- MALDI-TOF mass spectrometry to confirm conjugate integrity .
Q. Methodological Considerations
Q. How are conflicting results in sigma-2 receptor expression across cell lines addressed?
Use immunoblotting with sigma-2-specific antibodies and RNAi knockdown to confirm receptor dependency. For example, MDA-MB-435 cells show sigma-2 dominance, while (+)-pentazocine (sigma-1 ligand) fails to inhibit this compound binding .
Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?
- Nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.
- Two-way ANOVA for comparing combination therapies (e.g., this compound + gemcitabine) vs. monotherapies .
Q. How do researchers validate tumor-specific uptake in preclinical models?
Eigenschaften
Molekularformel |
C23H37N3O3 |
---|---|
Molekulargewicht |
403.57 |
IUPAC-Name |
(1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C23H37N3O3/c1-17-10-11-22(28-2)21(14-17)25-23(27)29-20-15-18-8-7-9-19(16-20)26(18)13-6-4-3-5-12-24/h10-11,14,18-20H,3-9,12-13,15-16,24H2,1-2H3,(H,25,27)/t18-,19+,20+ |
InChI-Schlüssel |
LKFLCBUCBHTSTF-PMOLBWCYSA-N |
SMILES |
O=C(O[C@H]1C[C@@](N2CCCCCCN)([H])CCC[C@@]2([H])C1)NC3=CC(C)=CC=C3OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SV-119; SV 119; SV119 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.